Comparative Physicochemical Properties: 1,3-Difluoro-2-nitrosobenzene vs. Unsubstituted Nitrosobenzene
1,3-Difluoro-2-nitrosobenzene exhibits distinct physicochemical properties compared to the unsubstituted parent compound, nitrosobenzene. Predicted data for 1,3-difluoro-2-nitrosobenzene shows a higher density (1.3±0.1 g/cm³) [1] versus nitrosobenzene (1.0±0.1 g/cm³) [2], and a higher boiling point (183.1±30.0 °C at 760 mmHg) [1] compared to nitrosobenzene (163.3±9.0 °C at 760 mmHg) [2]. The computed octanol-water partition coefficient (ACD/LogP) for 1,3-difluoro-2-nitrosobenzene is 2.04 [1].
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 1.3±0.1 |
| Comparator Or Baseline | Nitrosobenzene: 1.0±0.1 |
| Quantified Difference | +0.3 g/cm³ (approx.) |
| Conditions | Predicted values from ACD/Labs Percepta Platform |
Why This Matters
Differences in density, boiling point, and lipophilicity (LogP) directly impact material handling, storage requirements, and its behavior in solvent extraction or chromatographic purification steps during synthesis.
- [1] ChemSpider. 1,3-Difluoro-2-nitrosobenzene. CSID:2939770. http://www.chemspider.com/Chemical-Structure.2939770.html (accessed 2024). View Source
- [2] ChemSpider. Nitrosobenzene. CSID:13120. http://www.chemspider.com/Chemical-Structure.13120.html (accessed 2024). View Source
